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Compound of Interest

Compound Name: 9h-Carbazole-3,6-dicarboxylic acid

CAS No.: 3215-41-6

Cat. No.: B3051222

Get Quote

Executive Summary
In the high-stakes environment of drug discovery and metabolomics, the chemical formula

C14H9NO4 represents a critical class of highly conjugated, oxidized nitrogenous compounds—

often manifesting as synthetic intermediates (e.g., nitro-diketones) or secondary metabolites

(e.g., functionalized fluorenones).[1]

This technical guide moves beyond basic stoichiometry to address the analytical challenges

associated with this formula. We will establish the definitive monoisotopic mass standards,

analyze the degree of unsaturation to predict structural motifs, and define a self-validating

High-Resolution Mass Spectrometry (HRMS) workflow to distinguish C14H9NO4 from isobaric

interferences.[1]

Part 1: Theoretical Foundations & Constants[1]
The Exact Mass vs. Molecular Weight Distinction
For a researcher operating a Triple Quadrupole or Orbitrap MS, "Molecular Weight" is an

inadequate metric.[1] You must operate with the Monoisotopic Mass to correctly set quadrupole
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isolation windows and identify parent ions.

Monoisotopic Mass (Exact Mass): Calculated using the mass of the primary isotope of each

element (

).[1][2] This is the value observed in the first spectral peak (M).

Average Molecular Weight: The weighted average of all natural isotopes. This value is

relevant only for bulk stoichiometric calculations (e.g., weighing powder for a stock solution),

not for spectral identification.

Definitive Calculation Table (2024 IUPAC Standards)
The following table uses the most current IUPAC atomic weights and isotopic masses.

Element Isotope
Exact Mass
(Da)

Count
Total Mass
Contribution
(Da)

Carbon 12.00000 14 168.00000

Hydrogen 1.00783 9 9.07047

Nitrogen 14.00307 1 14.00307

Oxygen 15.99491 4 63.97964

TOTAL (M) 255.05318

Critical Analytical Values:

Monoisotopic Mass (

):255.0532 Da[1]

Protonated Ion (

):

[1]
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Deprotonated Ion (

):

Average Molecular Weight:255.22 g/mol (For gravimetric prep)

Structural Implications (Degree of Unsaturation)
To understand what C14H9NO4 is, we calculate the Degree of Unsaturation (DoU):

[1]

Interpretation: A DoU of 11 indicates a highly condensed structure. This typically corresponds

to:

Tricyclic Aromatic Systems: e.g., Fluorenone or Anthracene derivatives (3 rings = 10-12 DoU

depending on double bonds).[1]

Nitro/Carbonyl Groups: The 4 oxygens are likely distributed as nitro (

, 1 DoU) and ketone/quinone carbonyls (

, 1 DoU).[1]

Part 2: Analytical Strategy & Differentiation
Distinguishing C14H9NO4 from isobars (molecules with similar mass but different formulas)

requires high-resolution capability.

The Isobaric Challenge
Consider a potential contaminant with formula C13H13N4O.

Mass:

.[1]

Difference:

.
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Requirement: To resolve these peaks at

, you need a resolution of at least 10,000 FWHM.[1] A standard Orbitrap or Q-TOF easily
achieves this, but a low-res single quad will merge them.[1]

Isotopic Pattern Verification (Self-Validating Logic)
A self-validating protocol uses the Carbon-13 isotope peak (

) to confirm the carbon count.

Theory:

abundance is

.[1]

Calculation for C14:

.[1]

Validation Rule: If your mass spectrum shows a parent peak at 255.05 and an M+1 peak at

256.05 with an intensity of ~15% relative to the parent, you have confirmed the presence of

~14 carbons.[1] If the M+1 is only 5%, your formula is wrong (likely fewer carbons, more

heteroatoms).[1]

Visualizing the Analytical Workflow
The following diagram outlines the decision logic for confirming C14H9NO4 identity.
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Unknown Sample
(Candidate C14H9NO4)

High-Res MS (Orbitrap/Q-TOF)
Full Scan m/z 100-500

Monoisotopic Mass Check
Target: 255.0532 ± 5ppm

Isotopic Pattern Analysis
M+1 Intensity ~15%?

Match

REJECT:
Not C14H9NO4

Dev > 5ppm

MS/MS Fragmentation
(HCD/CID)

Pass <10% or >20%

CONFIRMED:
C14H9NO4 Isomer Identified

Diagnostic Ions Found

Click to download full resolution via product page

Figure 1: Step-by-step decision tree for validating C14H9NO4 using High-Resolution Mass

Spectrometry.

Part 3: Isomer Differentiation (Advanced Structural
Elucidation)
The formula C14H9NO4 is not unique. Two common isomers in drug development libraries

illustrate the need for MS/MS fragmentation.
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Candidate Isomers
Isomer A: 2-(2-Nitrophenyl)-1-phenylethanedione

Structure: Two phenyl rings connected by a dicarbonyl bridge, with a nitro group.[1]

Fragmentation: Cleavage of the dicarbonyl bridge yields benzoyl ions (

105).

Isomer B: 1-Methoxy-2-nitro-fluoren-9-one

Structure: Tricyclic fused ring system (fluorenone) with methoxy and nitro substituents.

Fragmentation: Loss of methyl radical (

) or

(

). Highly stable core.[1]

MS/MS Fragmentation Protocol
To distinguish these, apply collision energy (NCE 30-40%) and look for diagnostic neutral

losses.[1]

Feature Isomer A (Diketone) Isomer B (Fluorenone)

Primary Loss -cleavage (C-C bond break)

Neutral loss of

or

Diagnostic Ion 105 (Benzoyl cation)
225 (

)

Stability Low (fragments easily)
High (fused rings resist

breaking)
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Fragmentation Pathway Diagram
The following diagram illustrates how MS/MS differentiates the fused ring system from the open

dicarbonyl system.

Precursor Ion
[M+H]+ = 256.06

Isomer A:
Diketone StructurePath A

Isomer B:
Fluorenone Structure

Path B

Fragment: Benzoyl Ion
m/z 105.03

C-C Cleavage
(Low Energy)

Fragment: [M-NO2]+
m/z 210.06

Nitro Loss

Fragment: [M-CH3]+
m/z 241.03

Methoxy Loss

Click to download full resolution via product page

Figure 2: Divergent fragmentation pathways for common C14H9NO4 isomers.

Part 4: Standard Operating Procedure (SOP)
Sample Preparation

Solvent: C14H9NO4 compounds are typically lipophilic. Dissolve in 100% DMSO to 10 mM

stock.

Working Solution: Dilute to 1 µM in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Note: Avoid 100% aqueous buffers; these compounds may precipitate.[1]

LC-MS Conditions
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm).[1]

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
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Gradient: 5% B to 95% B over 5 minutes.

Rationale: High DoU (11) implies significant hydrophobicity; expect retention times > 3.5

min.

Data Analysis Checklist
Extract Ion Chromatogram (EIC) for

256.0605 (Tolerance ± 5 ppm).

Verify Isotopic Pattern: M+1 peak should be ~15% of M.[1]

Check MS/MS:

If

105 is dominant

Suspect Diketone.

If

241/210 is dominant

Suspect Fluorenone derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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